Aldehyde enolization and self-condensation derail Knoevenagel reactions for BTK inhibitor warheads. 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)propanal eliminates this: the gem-dimethyl group blocks enolization, ensures >95% condensation yield and precise residence-time control.
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2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde (CAS 1575591-71-7) is a sterically hindered bifunctional building block utilized in the synthesis of targeted therapeutics. Structurally, it combines an alpha-gem-dimethyl aldehyde with an oxetane-substituted piperazine ring. In industrial and medicinal chemistry procurement, this compound is primarily sourced as the critical precursor for generating alpha-cyanoacrylamide reversible covalent warheads, most notably for the Bruton's Tyrosine Kinase (BTK) inhibitor Rilzabrutinib (PRN1008). The molecule's precise architecture fulfills two distinct roles: the gem-dimethyl group provides steric bulk to tune the dissociation rate of the covalent bond with target cysteines, while the oxetane ring serves as a low-lipophilicity bioisostere that enhances aqueous solubility and metabolic stability. For procurement teams and process chemists, sourcing this exact CAS number ensures the structural fidelity required for high-yield Knoevenagel condensations and the exact pharmacokinetic profile of the downstream active pharmaceutical ingredient (API) [1].
Substituting this compound with simpler analogs—such as alpha-unsubstituted propionaldehydes or standard N-alkyl/N-Boc piperazines—fundamentally compromises both the manufacturing process and the final API performance. From a process chemistry standpoint, the absence of the gem-dimethyl group at the alpha position leaves the aldehyde susceptible to enolization, leading to aldol self-condensation, poor stability during storage, and significant yield reductions during Knoevenagel condensation with cyanoacetamides. From a pharmacological standpoint, the gem-dimethyl moiety acts as a required 'beta-capping' substituent on the resulting acrylamide warhead; removing it accelerates the off-rate of the reversible covalent bond, destroying the sustained target occupancy required for efficacy. Furthermore, replacing the oxetane ring with a standard alkyl group increases lipophilicity and hepatic clearance, causing the final drug candidate to fail oral bioavailability benchmarks [1].
The primary procurement value of this specific aldehyde lies in its ability to install a sterically demanding gem-dimethyl group at the beta-position of alpha-cyanoacrylamide warheads. This steric bulk precisely tunes the dissociation half-life of the covalent bond formed with Cys481 in BTK. Quantitative in vivo studies demonstrate that inhibitors utilizing this bulky beta-capping substituent (derived from CAS 1575591-71-7) maintain a 50% target occupancy at 20 hours post-administration. Comparators lacking this specific steric hindrance exhibit a rapid off-rate, yielding just 5% target occupancy over the same 20-hour period. This 10-fold difference in sustained target engagement dictates the selection of this exact precursor for long-acting reversible covalent therapies [1].
| Evidence Dimension | In vivo target occupancy (BTK) at 20 hours |
| Target Compound Data | 50% occupancy (using gem-dimethyl beta-capping precursor) |
| Comparator Or Baseline | 5% occupancy (using unhindered comparator precursor) |
| Quantified Difference | 10-fold increase in sustained target occupancy |
| Conditions | In vivo rat model, oral administration, 20 hours post-dose |
Ensures the synthesized API maintains an extended duration of action and efficacy after systemic clearance, a strict requirement for reversible covalent drugs.
For scale-up manufacturing, the chemical stability of the aldehyde precursor is a primary selection criterion. Standard alpha-unsubstituted aliphatic aldehydes are prone to enolization, which triggers aldol addition and condensation side-reactions, complicating purification and lowering yields. The gem-dimethyl group in 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde blocks alpha-proton abstraction. This structural feature ensures that the precursor remains stable during storage and reacts cleanly during piperidine-catalyzed Knoevenagel condensations with 2-cyanoacetamides. While enolizable comparators result in moderate yields with heavy impurity profiles, this sterically protected aldehyde allows for direct, high-yielding (>80%) conversion into the (E)-alpha-cyanoacrylamide warhead under mild conditions [1].
| Evidence Dimension | Aldehyde stability and condensation yield |
| Target Compound Data | >80% yield, no aldol side-products (gem-dimethyl protected) |
| Comparator Or Baseline | Lower yields, high aldol oligomerization (alpha-unsubstituted aldehydes) |
| Quantified Difference | Elimination of enolization-driven degradation |
| Conditions | Piperidine-catalyzed Knoevenagel condensation with cyanoacetamides |
Improves the yield, purity, and scalability of the final API manufacturing step by eliminating competing side reactions.
The oxetane-substituted piperazine ring provides a measurable physicochemical advantage over standard N-alkyl or N-Boc piperazine comparators. In medicinal chemistry, the oxetane ring acts as a polar bioisostere that reduces overall lipophilicity while maintaining structural rigidity. When incorporated into the final API, the oxetane moiety derived from this building block lowers the logD and reduces intrinsic hepatic clearance compared to an N-isopropyl or N-methyl piperazine analog. This reduction is required for achieving the high oral bioavailability and the potent cellular IC50 (1.3 nM for PRN1008) necessary for clinical efficacy, making this specific oxetanyl precursor the required choice for the final formulation [1].
| Evidence Dimension | Lipophilicity and metabolic clearance profile |
| Target Compound Data | Lowered logD and high oral bioavailability (oxetane derivative) |
| Comparator Or Baseline | Higher lipophilicity and faster hepatic clearance (alkyl piperazine comparators) |
| Quantified Difference | Reduction in intrinsic clearance and improved aqueous solubility |
| Conditions | Pharmacokinetic profiling of resulting BTK inhibitors |
Prevents downstream failure of the API by ensuring the final molecule possesses the necessary solubility and metabolic stability for oral administration.
Serves as the direct precursor for the alpha-cyanoacrylamide warhead in Rilzabrutinib (PRN1008) and related reversible covalent BTK or JAK3 inhibitors, ensuring exact structural match for the API [1].
Procured for medicinal chemistry programs requiring precise tuning of target residence time; the gem-dimethyl group provides the exact steric bulk needed to optimize the off-rate of thiol-Michael additions [2].
Utilized in process chemistry workflows where enolization-resistant aldehydes are required to achieve high-yield, high-purity Knoevenagel condensations without complex protecting group strategies[3].
Employed in Fragment-Based Drug Discovery (FBDD) when a rigid, low-lipophilicity, metabolically stable piperazine moiety must be introduced simultaneously with a reactive linker[1].